4-Chloro-2-(3-chlorophenyl)aniline
Description
Overview of Anilines and Their Role as Core Structures in Chemical Synthesis
Anilines, compounds featuring an amino group attached to a benzene (B151609) ring, are fundamental building blocks in organic synthesis. nih.gov Their versatility allows them to serve as precursors for a vast array of more complex molecules. The amino group can be readily modified, and the aromatic ring can undergo various substitution reactions, making anilines a cornerstone in the synthesis of pharmaceuticals, dyes, agrochemicals, and polymers. The reactivity of the aniline (B41778) core structure provides a robust platform for constructing diverse molecular architectures.
Academic Significance of Halogenation Patterns in Aromatic Amines
The introduction of halogen atoms onto the aromatic ring of aniline derivatives, a process known as halogenation, dramatically influences their chemical and physical properties. nih.gov The nature, number, and position of these halogen substituents can alter the electronic environment of the molecule, affecting its reactivity, lipophilicity, and metabolic stability. wur.nl This ability to fine-tune molecular properties through specific halogenation patterns is of immense academic interest. Researchers are actively exploring how different halogenation patterns impact the biological activity and material properties of these compounds. wur.nlccsenet.org For instance, halogenated anilines are not only synthetic creations but have also been identified as novel natural products from marine microalgae. rsc.org
Contextualization of 4-Chloro-2-(3-chlorophenyl)aniline within the Di-chlorinated Diarylamine Class
Within the broad family of halogenated anilines, this compound belongs to the specific class of di-chlorinated diarylamines. Diarylamines are characterized by an amine group linking two aromatic rings, and in this case, both rings bear a chlorine substituent. arkat-usa.org The presence of two chlorine atoms and two phenyl rings introduces specific steric and electronic features that define its chemical behavior. This particular substitution pattern distinguishes it from other chlorinated anilines and diarylamines, making it a subject of interest for comparative studies within its class. The synthesis of such diarylamines can be achieved through various methods, including the Smiles rearrangement and metal-catalyzed cross-coupling reactions. arkat-usa.orgacs.orgnih.gov
Current Research Gaps and Objectives for this compound
While the broader class of halogenated anilines has been extensively studied, significant research gaps remain for specific isomers like this compound. A review of current literature indicates that while synthesis methods for related compounds are documented, detailed investigations into the specific properties and potential applications of this particular di-chlorinated diarylamine are less common. A notable gap exists in the comprehensive characterization of its solid-state structure and a thorough exploration of its utility as a precursor in the synthesis of novel bioactive compounds or functional materials.
Future research objectives for this compound should therefore focus on:
Developing and optimizing efficient synthetic routes for its preparation.
Conducting in-depth spectroscopic and crystallographic analyses to fully elucidate its molecular and electronic structure.
Investigating its potential as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. The presence of two chlorine atoms suggests that it could be a valuable precursor for creating molecules with enhanced biological activity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQVVVFCJYESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 3 Chlorophenyl Aniline and Its Advanced Derivatives
Established Synthetic Routes to 4-Chloro-2-(3-chlorophenyl)aniline
The primary synthetic pathways to this compound involve either the coupling of pre-functionalized aromatic rings or the sequential modification of a single aromatic precursor.
Convergent Synthesis Approaches (e.g., Cross-Coupling Strategies)
Convergent synthesis offers an efficient means to construct the target molecule by joining two suitably functionalized precursors in a single step. Cross-coupling reactions are central to this approach.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. ntnu.no This method is highly effective for the synthesis of aryl amines from aryl halides and amines. orgsyn.org In the context of this compound synthesis, this would typically involve the reaction of an aniline (B41778) derivative with an aryl halide in the presence of a palladium catalyst and a base. ntnu.no The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphines being particularly effective for coupling aryl chlorides. cmu.edursc.org These catalysts have been shown to be effective for a wide range of substrate combinations, including those with functional groups, at catalyst loadings as low as 0.05 mol %. cmu.edu The reaction conditions, such as the choice of base and solvent, are also critical and are optimized for specific substrates. researchgate.netacs.org
Palladium-catalyzed arylation reactions represent another key strategy for the formation of the biaryl linkage in this compound. These reactions often involve the direct C-H activation of an aniline derivative, followed by coupling with an aryl halide. ias.ac.in This approach avoids the need for pre-functionalization of the aniline ring, making it an atom-economical process. ias.ac.in The regioselectivity of the arylation can be influenced by the directing groups on the aniline and the steric and electronic properties of the coupling partners. nih.govbeilstein-journals.org For instance, the use of a picolinamide (B142947) directing group can facilitate the arylation of the γ-C-H bond of the amine. nih.gov The reaction conditions typically involve a palladium catalyst, such as palladium acetate, an oxidant, and a suitable solvent. ias.ac.innih.gov
Multi-Step Synthesis from Precursors (e.g., Nitroaromatic Compounds)
Multi-step syntheses provide a more traditional yet reliable route to this compound, often starting from readily available nitroaromatic compounds. A common strategy involves the synthesis of a nitro-substituted biphenyl (B1667301) intermediate, followed by reduction of the nitro group to an amine. google.comgoogle.com
The reduction of a halogenated nitroaromatic precursor is a critical step in this synthetic sequence. A significant challenge is the selective reduction of the nitro group without affecting the halogen substituents. nih.gov Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst has proven to be a mild and highly selective method for this transformation, yielding the corresponding halogenated anilines in good yields. nih.govorganic-chemistry.org This method is advantageous over traditional catalytic hydrogenation, which can sometimes lead to dehalogenation. nih.gov The selectivity of the reduction can be further enhanced by modifying the catalyst with organic ligands or inorganic species. ccspublishing.org.cn The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields and selectivity. nih.govresearchgate.netacs.org
Electrochemical methods offer an alternative approach to the synthesis and modification of aniline derivatives. nih.gov The electrochemical oxidation of anilines can lead to the formation of various products depending on the reaction conditions and the presence of other nucleophiles. rsc.org For example, the electrochemical oxidation of 4-chloroaniline (B138754) can generate a reactive chloronium ion that can then react with other species in the solution. rsc.org While not a direct route to this compound, electrochemical methods can be employed to synthesize precursors or to introduce specific functional groups onto the aniline ring. mdpi.comcjcatal.com The efficiency of these processes is dependent on factors such as the electrode material, current density, pH, and the presence of supporting electrolytes. cjcatal.comopenaccessjournals.com
Regioselective Halogenation of Anilines
The synthesis of the core structure of this compound often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins two pre-functionalized aromatic rings. x-mol.com The precursors for such syntheses are halogenated anilines and phenylboronic acids. The regioselective halogenation of anilines is a fundamental step in preparing these precursors.
Direct electrophilic halogenation of anilines typically yields a mixture of ortho- and para-isomers, with the para-product predominating due to steric hindrance at the ortho position. nsf.gov However, achieving high regioselectivity, especially for the synthesis of specific isomers, requires tailored catalytic systems.
Recent advancements have focused on directing the halogenation to a specific position. For instance, iron sulfonate catalysts have been shown to promote the ortho-selective halogenation of non-N-protected anilines with high efficiency. nih.gov This method utilizes a proton transfer mechanism to control the electron density on the aromatic ring, thereby directing the electrophilic attack. nih.gov Another approach employs Lewis basic selenoether catalysts to achieve excellent ortho-selectivity in the chlorination of unprotected anilines, overcoming the innate preference for para-substitution. nsf.gov
Copper halides in ionic liquids have also been used for the regioselective para-chlorination or bromination of unprotected anilines under mild conditions, avoiding the need for protecting groups or harsh reagents. nih.govnih.gov The choice of solvent and catalyst is crucial in tuning the regioselectivity of these reactions. researchgate.net For electron-rich systems like anilines, controlling regioselectivity can be challenging, and methods like oxidative halodeboronation of N-aryl amides have been developed to achieve specific ortho-halogenation. rsc.orgnih.gov
Table 1: Comparison of Catalytic Systems for Regioselective Halogenation of Anilines
| Catalytic System | Halogenating Agent | Selectivity | Key Features |
| Iron Sulfonate (e.g., Fe(OTs)₃) | Trichloroisocyanuric acid (TCCA) | High ortho-selectivity (up to 97%) nih.gov | Operates via a proton shift mechanism; applicable to a broad range of anilines. nih.gov |
| Lewis Basic Selenoether | N-Chlorosuccinimide (NCS) | High ortho-selectivity (>20:1 o/p) nsf.gov | Requires a hydrogen-bonding moiety on the substrate for selectivity. nsf.gov |
| Copper(II) Halides (CuCl₂/CuBr₂) | - | High para-selectivity nih.govnih.gov | Utilizes ionic liquids as a solvent for mild reaction conditions. nih.govnih.gov |
| Oxidative Halodeboronation | BBr₃ then NCS/NBS/NIS | High ortho-selectivity rsc.org | Requires initial borylation of the aniline derivative. rsc.org |
This table is generated based on data from multiple sources. nsf.govnih.govnih.govnih.govrsc.org
Functionalization and Derivatization Strategies of this compound
Once the this compound scaffold is synthesized, its functionalization can be achieved through various strategies targeting the aniline nitrogen or the phenyl rings.
Electrophilic and Nucleophilic Modifications at the Aniline Nitrogen
The amino group of this compound is a key site for modifications. As a nucleophile, the nitrogen can react with a variety of electrophiles.
Acylation: The aniline can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This transformation is not only a means of creating a new functional group but also serves to modulate the electronic properties of the aromatic system. Acetylating the amino group can attenuate its strong activating influence in subsequent electrophilic aromatic substitution reactions. msu.edu
Alkylation: N-alkylation can be achieved using alkyl halides. Palladium precatalysts based on N-methyl- and N-phenyl-2-aminobiphenyl have been developed, highlighting the importance of N-substituted derivatives in catalysis. nih.gov
Arylation: The nitrogen can also undergo C-N cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, to form triarylamines. wikipedia.orgmdpi.com These reactions typically require a catalyst, often based on palladium or copper.
The reactivity of the aniline nitrogen can be influenced by the electronic nature of the substituents on the phenyl rings. The presence of two electron-withdrawing chloro groups in this compound will decrease the nucleophilicity of the amino group compared to unsubstituted 2-aminobiphenyl (B1664054).
Aromatic Substitution Reactions on the Phenyl Rings
Electrophilic aromatic substitution (SEAr) on the phenyl rings of this compound is directed by the existing substituents. The amino group is a powerful ortho-, para-directing and activating group, while the chloro substituents are ortho-, para-directing but deactivating.
The directing effects of these groups can lead to complex product mixtures. However, the strong activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. In the case of this compound, the positions of interest for substitution would be the 3-, 5-, and 6-positions on the aniline ring. The other phenyl ring is less activated and would be less susceptible to electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly on the phenyl ring bearing the chloro substituent ortho to the amino group. The presence of electron-withdrawing groups ortho and para to a halogen enhances the rate of SNAr. msu.edu In the context of derivatization, this pathway could be exploited for further functionalization. acs.org
Orthogonal Functionalization and Regioselectivity Studies
Orthogonal functionalization refers to the selective modification of one functional group or position in a molecule without affecting others. This is particularly challenging in a molecule like this compound with multiple reactive sites.
Achieving regioselectivity in the functionalization of this scaffold can be accomplished by:
Protecting Groups: The aniline nitrogen can be protected, for example, by acetylation, to moderate its directing effect and prevent side reactions during electrophilic substitution on the aromatic rings. msu.edu
Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy where a functional group directs the deprotonation of a nearby C-H bond with a strong base, followed by quenching with an electrophile. The amino group, or a derivative thereof, can act as a directing group.
Catalyst Control: As discussed in the context of halogenation, the choice of catalyst can override the inherent reactivity of the substrate to favor a specific regioisomer. nsf.govnih.gov Palladium-catalyzed C-H functionalization, for example, often employs directing groups to achieve high regioselectivity. acs.org
Studies on substituted 2-aminobiphenyls have shown that it is possible to achieve selective functionalization. For example, direct, transition-metal-free ortho-arylation of anilines has been developed using benzyne (B1209423) intermediates, offering a direct route to 2-arylanilines without the need for protecting groups on the nitrogen. nih.gov
Synthesis of Related Heterocyclic Compounds Utilizing this compound as a Precursor
The 2-aminobiphenyl core of this compound is a versatile precursor for the synthesis of various fused heterocyclic compounds. These intramolecular cyclization reactions often involve the formation of a new bond between the aniline nitrogen or an ortho-carbon and the adjacent phenyl ring.
Carbazoles: One of the most common applications of 2-aminobiphenyls is the synthesis of carbazoles. This can be achieved through various methods, including oxidative dehydrogenation in the presence of metal catalysts like CuCl or through palladium-catalyzed C-H activation and intramolecular C-N bond formation. researchgate.net Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst is another efficient method. nih.govacs.orgorganic-chemistry.org
Phenazines: If the second phenyl ring contains an additional amino group ortho to the biaryl bond, phenazines can be synthesized. While this compound itself would not directly yield a phenazine, its derivatives could. For example, the reaction of 2-aminodiphenylamine (B160148) over calcium oxide at high temperatures produces phenazine. researchgate.net A more modern approach involves the double Buchwald-Hartwig cyclization of substituted bromoanilines. nih.gov
Dibenzofurans: If the amino group is replaced by a hydroxyl group, 2-hydroxybiphenyls can be cyclized to form dibenzofurans. psu.eduorganic-chemistry.orgrsc.org While this is not a direct reaction of this compound, a Sandmeyer-type reaction could potentially convert the aniline to the corresponding phenol, which could then be cyclized. A one-pot synthesis of 4-nitro-dibenzofurans from 2'-amino-biphenyl-2-ols has been reported, involving nitration and cycloetherification. psu.eduresearchgate.net
Table 2: Heterocyclic Systems Derived from 2-Aminobiphenyl Precursors
| Precursor Type | Heterocyclic Product | Synthetic Method | Catalyst/Reagent |
| 2-Aminobiphenyl | Carbazole | Oxidative C-H Amination nih.govacs.org | Iridium/Copper |
| 2-Aminobiphenyl | Carbazole | Tandem C-H Activation/C-N Formation researchgate.net | Palladium |
| 2-Aminodiphenylamine | Phenazine | Thermal Cyclization researchgate.net | Calcium Oxide |
| 2-Bromoanilines | Phenazine | Double Buchwald-Hartwig Cyclization nih.gov | Palladium |
| 2'-Amino-biphenyl-2-ol | Dibenzofuran | Cycloetherification psu.eduresearchgate.net | NaNO₂/TFA |
This table presents examples of synthetic routes to various heterocyclic compounds from precursors structurally related to this compound. researchgate.netnih.govacs.orgresearchgate.netnih.govpsu.eduresearchgate.net
Advanced Spectroscopic and Crystallographic Elucidation of 4 Chloro 2 3 Chlorophenyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 4-Chloro-2-(3-chlorophenyl)aniline, NMR provides precise information about the chemical environment of each proton and carbon atom, which is crucial for unambiguous structural assignment.
While specific NMR data for this compound is not widely published, analysis of related compounds allows for the prediction of its spectral characteristics. For instance, the 1H NMR spectra of various chloro-substituted anilines and related benzene (B151609) derivatives show distinct aromatic proton signals. rsc.orgunimi.it In this compound, the protons on the two aromatic rings would appear as a series of complex multiplets in the aromatic region of the spectrum. The -NH2 protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The 13C NMR spectrum would complement the 1H NMR data, showing distinct signals for each carbon atom in the molecule. The carbon atoms bonded to chlorine would exhibit characteristic shifts, and their positions can be confirmed using advanced NMR techniques. rsc.org
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To resolve the complex splitting patterns and definitively assign proton and carbon signals, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within each aromatic ring, helping to trace the connectivity of the spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the two phenyl rings and the aniline (B41778) core. researchgate.net It detects longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, correlations would be expected between the protons on one ring and the carbon atoms of the other ring through the C-C bond linking them, as well as from the amine protons to nearby carbons.
Conformational Dynamics and Rotational Barriers via Variable Temperature NMR
The two phenyl rings in this compound are not fixed in a single plane and can rotate relative to each other around the central C-C bond. This rotation can be hindered, potentially leading to the existence of different conformers or atropisomers.
Variable Temperature (VT) NMR is a powerful tool for studying such dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, rotation slows down, and if the energy barrier is high enough, the signals corresponding to individual, non-equivalent protons or carbons in different conformers may broaden and then resolve into distinct peaks. Analysis of these changes allows for the calculation of the energy barrier to rotation. For similar bi-aryl systems, these barriers can be significant enough to be measured by VT-NMR. scialert.net
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Bond Characterization and Intermolecular Interactions
For this compound, the spectra would be dominated by bands corresponding to the vibrations of the aniline and substituted benzene rings. Key expected vibrational modes include:
N-H Stretching: The amino (-NH2) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. nih.gov
C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings generally occur in the 1400-1600 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching of the C-N bond is typically found in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching frequency is highly dependent on the substitution pattern but is generally observed in the 550-850 cm⁻¹ range. nih.gov
A comparative analysis of the FTIR and Raman spectra provides a more complete picture, as some vibrational modes may be more active in one technique than the other due to selection rules.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1400 - 1600 | Strong-Medium |
| N-H Bending (Scissoring) | 1590 - 1650 | Medium-Strong (IR) |
| C-N Stretch | 1250 - 1350 | Medium-Strong (IR) |
| C-Cl Stretch | 550 - 850 | Strong (IR) |
Potential Energy Distribution (PED) Analysis
While experimental spectra identify the frequencies of vibrational modes, a Potential Energy Distribution (PED) analysis, based on theoretical calculations (like Density Functional Theory, DFT), is required for a precise assignment of these modes. nih.gov PED analysis quantifies the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational frequency. For a complex molecule like this compound, many observed bands are not "pure" vibrations but result from the coupling of several motions. PED analysis is essential to accurately describe these mixed vibrations and validate the assignments made from experimental spectra. nih.govnih.gov
Analysis of Hydrogen Bonding Networks
In the solid state, the amino (-NH2) group of this compound can act as a hydrogen bond donor, while the nitrogen atom itself and the chlorine atoms can potentially act as weak acceptors. This can lead to the formation of intermolecular hydrogen bonding networks that influence the crystal packing. nih.govresearchgate.net These interactions can be detected in vibrational spectra, often causing a broadening and shifting of the N-H stretching bands to lower frequencies compared to the gas phase or dilute solution. X-ray crystallography provides definitive proof and geometric details of these networks.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signatures
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C12H9Cl2N), the presence of two chlorine atoms creates a distinctive isotopic pattern for the molecular ion peak (M+). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, HRMS would show a characteristic cluster of peaks for the molecular ion (M+), the M+2 peak (containing one ³⁷Cl), and the M+4 peak (containing two ³⁷Cl) in an approximate ratio of 9:6:1.
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, likely fragmentation pathways would include:
Loss of a chlorine atom ([M-Cl]+).
Cleavage of the bond between the two aromatic rings.
Loss of HCN from the aniline ring.
Based on a comprehensive search of available scientific literature and chemical databases, a specific single-crystal X-ray diffraction study for the compound This compound (CAS No. 1521784-05-3) has not been publicly reported.
Therefore, it is not possible to provide the detailed, scientifically accurate content requested for the following sections, as they require precise crystallographic data that is currently unavailable in the public domain:
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
Examination of Supramolecular Assembly and Intermolecular Interactions
Writing these sections without published experimental data from a single-crystal X-ray analysis would result in speculation and would not meet the required standards of scientific accuracy. While crystallographic data exists for structurally related compounds (e.g., benzamide (B126) and sulfonamide derivatives), the strict requirement to focus solely on this compound prevents the use of data from these different molecules.
Should a crystal structure for this compound be published in the future, a detailed article covering the topics outlined could then be generated.
Mechanistic Investigations and Chemical Transformations Involving 4 Chloro 2 3 Chlorophenyl Aniline
Pathways of Electrophilic Aromatic Substitution on the Chlorinated Phenyl Rings
The presence of two aromatic rings and various substituents in 4-Chloro-2-(3-chlorophenyl)aniline leads to complex regioselectivity in electrophilic aromatic substitution reactions. The directing effects of the substituents—the chloro groups and the amine bridge—determine the position of electrophilic attack.
The amine group (-NH-) is a potent activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com Conversely, the chlorine atoms are deactivating yet also ortho-, para-directing. libretexts.org The interplay of these effects governs the ultimate substitution pattern. In the case of the phenyl ring bearing the 4-chloro substituent, the strong activating effect of the amine nitrogen at position 1 would direct electrophiles to positions 2 and 6 (ortho) and position 4 (para). However, since position 4 is already substituted with a chlorine atom, the primary sites for electrophilic attack are the ortho positions.
On the other phenyl ring, which contains a 3-chloro substituent, the directing influence of the amine bridge would favor substitution at the ortho (position 2') and para (position 4') positions. The existing chloro group at position 3' deactivates this ring and directs to its own ortho and para positions (2', 4', and 6'). Therefore, positions 2', 4', and 6' are the most likely candidates for substitution on this ring, with the electronic and steric environment dictating the precise outcome.
A general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.egmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com The rate-determining step is typically the initial formation of the sigma complex. minia.edu.eg
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -NH- (Amine) | Activating | ortho, para |
| -Cl (Chloro) | Deactivating | ortho, para |
Nucleophilic Reactivity at the Amine Nitrogen
The nitrogen atom of the secondary amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. msu.edu This nucleophilicity allows the compound to participate in reactions such as alkylation and acylation. However, the delocalization of this lone pair into the two aromatic rings reduces its basicity and nucleophilic reactivity compared to aliphatic amines. msu.edu
The electronic properties of the chloro-substituted phenyl rings further modulate the nucleophilicity of the amine nitrogen. The electron-withdrawing nature of the chlorine atoms decreases the electron density on the nitrogen, making it less nucleophilic than in unsubstituted diphenylamine. Despite this, the amine nitrogen can still react with suitable electrophiles. For instance, it can be alkylated or acylated under appropriate conditions, a common feature of secondary amines. msu.edu
Role as a Ligand Precursor in Coordination Chemistry and Catalysis
The presence of the nucleophilic amine nitrogen and the aromatic rings allows this compound to function as a ligand precursor in coordination chemistry, forming complexes with various transition metals. These complexes can exhibit catalytic activity in a range of organic transformations.
Metal-Catalyzed Coupling Reactions
Aniline (B41778) derivatives are widely used as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.goveie.grchemie-brunschwig.ch These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr The aniline derivative can coordinate to the metal center, influencing the catalytic activity and selectivity of the reaction. For example, palladium(II)-NHC (N-heterocyclic carbene) complexes bearing aniline ligands have been shown to be highly active precatalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov The electronic and steric properties of the aniline ligand can be fine-tuned to optimize the catalytic process. nih.gov While specific studies on this compound in this context are not detailed in the provided results, its structural similarity to other aniline ligands suggests its potential utility in this area.
Table 2: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Coupling Partners |
| Suzuki-Miyaura | C-C | Organoboron compound + Organic halide/triflate |
| Mizoroki-Heck | C-C | Alkene + Aryl/Vinyl halide |
| Buchwald-Hartwig | C-N | Amine + Aryl halide/triflate |
| Negishi | C-C | Organozinc compound + Organic halide/triflate |
Schiff Base Formation and Coordination Behavior
The primary amine functionality, although this compound is a secondary amine, is a key feature for the formation of Schiff bases through condensation with aldehydes or ketones. researchgate.netgsconlinepress.com Schiff bases are versatile ligands that can form stable complexes with a wide array of transition metal ions. researchgate.netresearchgate.net These metal complexes have applications in catalysis and materials science. researchgate.net
While this compound is a secondary amine and thus cannot directly form a Schiff base in the traditional sense, related primary anilines, such as 4-chloroaniline (B138754), readily undergo this reaction. researchgate.netbohrium.com The resulting Schiff bases derived from chloro-substituted anilines can coordinate to metal ions through the imine nitrogen and another donor atom, often from the aldehyde precursor (e.g., a hydroxyl group in salicylaldehyde). researchgate.netresearchgate.net The electronic properties of the chloro-substituents on the aniline ring can influence the stability and reactivity of the resulting metal complexes.
Photochemical and Electrochemical Reactivity Studies
The study of the photochemical and electrochemical behavior of halogenated anilines provides insights into their environmental fate and potential for synthetic applications.
Investigations into the photochemistry of similar compounds, like 4-chloroaniline, have shown that UV irradiation can induce dehalogenation. acs.org In aqueous solutions, this process can lead to the formation of reactive intermediates such as carbenes. acs.org For 4-chloroaniline, the photolysis in aqueous solution results in the formation of 4-iminocyclohexa-2,5-dienylidene. acs.org The presence of two chloro-substituents in this compound suggests that it may undergo more complex photochemical reactions, potentially involving selective dehalogenation at either the 4- or 3'-position, depending on the reaction conditions and the relative bond strengths.
Electrochemical studies of 4-chloroaniline have demonstrated that it can be oxidized at a glassy carbon electrode. rsc.org The oxidation process involves a one-electron transfer followed by a disproportionation reaction, leading to the formation of unstable intermediates. rsc.org In the presence of nucleophiles, such as arylsulfinic acids, this electrochemical oxidation can be used to synthesize new sulfonated aniline derivatives. rsc.org Given these findings, it is plausible that this compound would also exhibit interesting electrochemical behavior, potentially leading to the formation of novel dimeric or substituted products through controlled potential electrolysis.
Computational Chemistry and Theoretical Studies on 4 Chloro 2 3 Chlorophenyl Aniline
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic wavefunction and energy. From this, a wide array of molecular properties can be derived, providing a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. scielo.org.co For 4-Chloro-2-(3-chlorophenyl)aniline, a DFT study, typically using a functional like B3LYP, would begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. nih.govsemanticscholar.org
This process yields crucial data on its ground state properties, including:
Bond Lengths: The equilibrium distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's three-dimensional shape.
These calculated structural parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govmdpi.com A typical output from such a study would provide a comprehensive list of these geometric parameters, forming the basis for all further computational analysis.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
|---|---|---|---|---|
| Bond Length | C | Cl | Data Not Available | |
| C | N | Data Not Available | ||
| Bond Angle | C | N | H | Data Not Available |
| C | C | Cl | Data Not Available | |
| Dihedral Angle | C | C | C | C |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. thaiscience.infonih.gov
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. rsc.org
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. pastic.gov.pkresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. researchgate.net
Red/Yellow Regions: Indicate negative potential (electron-rich), which are sites prone to electrophilic attack.
Blue Regions: Indicate positive potential (electron-poor), which are sites prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would reveal the electronegative chlorine atoms and the nitrogen lone pair as potential sites for interaction.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
| Ionization Potential | Data Not Available |
| Electron Affinity | Data Not Available |
| Electronegativity | Data Not Available |
| Chemical Hardness | Data Not Available |
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like the bond connecting the two phenyl rings in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Theoretical Predictions of Reactivity and Reaction Pathways
Computational chemistry can predict how a molecule will behave in a chemical reaction. By analyzing the electronic properties derived from quantum calculations, researchers can identify the most likely sites for chemical attack. researchgate.net
Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. thaiscience.info
Reaction Pathways: Theoretical calculations can model the entire course of a chemical reaction. By mapping the potential energy surface, it is possible to identify the transition states (the highest energy points along the reaction path) and calculate the activation energy. This information is invaluable for understanding reaction mechanisms and predicting reaction rates.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. sciepub.com An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could be used to:
Study its behavior in different solvents.
Analyze how individual molecules interact with each other in a condensed phase.
Simulate the binding of the molecule to a biological target, such as a protein, to understand intermolecular forces like hydrogen bonds and π-π stacking interactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs, which correspond to a Lewis structure representation. uni-muenchen.de This method is particularly useful for analyzing charge delocalization and hyperconjugation.
Hyperconjugation involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) anti-bonding orbital. These interactions stabilize the molecule by delocalizing electron density. acadpubl.eunih.gov NBO analysis quantifies the strength of these donor-acceptor interactions, typically reported as a stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu For this compound, NBO analysis would reveal interactions between the nitrogen lone pair and the anti-bonding orbitals of the phenyl rings, as well as other intramolecular charge transfer effects.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C-C) | Data Not Available |
| σ (C-H) | σ* (C-C) | Data Not Available |
| π (C-C) | π* (C-C) | Data Not Available |
Based on a comprehensive search of scientific literature, there are currently no available computational or theoretical studies focusing on the nonlinear optical (NLO) properties of the specific compound this compound.
While computational studies on the NLO properties of related aniline (B41778) derivatives and other chloro-substituted aromatic compounds exist, this information is not directly applicable to this compound. Providing data from dissimilar molecules would be scientifically inaccurate and speculative.
Therefore, the requested detailed research findings and data tables for the "Investigation of Nonlinear Optical (NLO) Properties" of this compound cannot be generated at this time due to the absence of published research on this specific topic.
Exploration of 4 Chloro 2 3 Chlorophenyl Aniline in Advanced Materials and Chemical Synthesis
Precursor in Polymer Chemistry and Functional Materials Synthesis
The distinct electronic and structural characteristics of 4-Chloro-2-(3-chlorophenyl)aniline render it a valuable starting material in the creation of specialized polymers and functional materials. Its ability to be incorporated into polymer chains allows for the tuning of material properties for specific applications.
Monomer for Fluorinated Polyanilines
While direct polymerization of this compound isn't extensively documented in the provided results, the analogous compound, 4-chloro-3-fluoroaniline, is highlighted as an optimal monomer for synthesizing fluorinated polyanilines via Buchwald-Hartwig amination. ossila.com This suggests that chloro-substituted anilines are a recognized class of monomers for creating halogenated polyanilines. The incorporation of halogen atoms, such as chlorine and fluorine, into the polymer backbone can significantly alter the material's electronic properties, thermal stability, and solubility. Fluorinated polyanilines, for instance, are investigated for their potential in developing advanced semiconductor materials. ossila.com
Incorporation into Conjugated Polymer Systems
Conjugated polymers, which possess a delocalized π-electron system along their main chain, are utilized in the production of optical and electronic devices. epo.org The synthesis of these polymers often involves cross-coupling reactions, such as the Suzuki coupling reaction, which links aromatic monomers. epo.org While the direct use of this compound in this context is not explicitly detailed, its structure as a substituted biphenylamine makes it a potential candidate for incorporation into conjugated polymer backbones. Aniline (B41778) derivatives, in general, are known building blocks for polymers used in dyes and other functional materials. acs.org The presence of two phenyl rings and reactive sites on the aniline nitrogen allows for its potential integration into larger polymeric structures, influencing the final material's conductivity and optical properties.
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
Beyond polymer science, this compound serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. Its bifunctional nature, with reactive sites on both the aniline and the biphenyl (B1667301) core, allows for diverse chemical transformations.
Building Block for Advanced Chemical Scaffolds
The term "scaffold" in chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. mdpi.com this compound itself can be considered a sophisticated scaffold. Its derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com For example, the related compound 3-chloro-N-(4-chlorophenyl)aniline is a critical intermediate in the production of the fungicide boscalid. The synthesis of such complex molecules often involves building upon a central scaffold, and the biphenylamine structure of this compound provides a robust foundation for creating diverse and functionally complex molecules.
The table below showcases related chloroaniline derivatives that serve as building blocks in various applications, illustrating the versatility of this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Key Applications |
| 4-Chloro-2-fluoroaniline | 57946-56-2 | C6H5ClFN | Intermediate for pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.comsigmaaldrich.com |
| 4-Chloro-3-fluoroaniline | 367-22-6 | C6H5ClFN | Building block for antimalarial agents and APIs like piperidine (B6355638) and quinazoline (B50416) derivatives. ossila.com |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C7H5ClF3N | Intermediate in chemical synthesis. sigmaaldrich.com |
| 3-Chloro-2-methylaniline | 87-60-5 | C7H8ClN | Intermediate for herbicides. google.com |
| 4'-Chloro-2-aminobiphenyl | 203.6675 | C12H10ClN | Intermediate for the fungicide boscalid. patsnap.comgoogle.com |
Precursor for Dyes and Pigments
Aniline and its derivatives have long been fundamental components in the synthesis of dyes and pigments. rsc.org The chromophoric properties of azo compounds, which can be derived from anilines, are well-established. 4-Chloroaniline (B138754), a simpler analogue, is used as an intermediate in the manufacture of pigments and azo dyes. rsc.org Given that this compound possesses a more extended conjugated system due to its biphenyl structure, it holds potential as a precursor for dyes with specific colors and properties. The substitution pattern on the aromatic rings can be further modified to fine-tune the resulting dye's characteristics. Research has explored the use of related chloroaniline derivatives in the production of dyes and pigments, underscoring the importance of this chemical class in the coloration industry. chemimpex.com
Development of Catalytic Systems Employing Derivatives of this compound
The development of efficient catalytic systems is a cornerstone of modern chemical synthesis. Derivatives of anilines can act as ligands for metal catalysts, influencing their activity and selectivity. While direct application of this compound in catalysis is not detailed in the provided search results, the broader class of aniline derivatives is integral to this field.
For instance, palladium catalysts are frequently used in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, which are vital for forming carbon-carbon bonds in the synthesis of complex organic scaffolds. researchgate.net The ligands coordinating to the palladium center, which can be derived from anilines, play a crucial role in the catalyst's performance. Furthermore, derivatives of 4-chloroaniline have been used to synthesize N-phenylbenzenesulfonamide through electrochemical oxidation, showcasing the reactivity of the aniline group and its potential for creating new molecules that could have catalytic applications. rsc.org The synthesis of rafoxanide, a halogenated salicylanilide, involves the reaction of 3,5-diiodosalicylic acid with 3-chloro-4-(4'-chlorophenoxy)aminobenzene, a derivative of dichlorinated aniline, highlighting the role of such compounds in creating molecules with significant biological activity, which can sometimes include catalytic functions. nih.gov
Environmental Fate and Degradation Mechanisms of Halogenated Anilines Academic Focus
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)
Abiotic transformation processes, which are non-biological in nature, play a significant role in the environmental degradation of halogenated anilines. These processes are primarily driven by physical and chemical factors present in the environment.
Photolysis: Many halogenated anilines are susceptible to photolysis, a process where light energy breaks down chemical bonds. For instance, 4-chloroaniline (B138754) has a photolysis half-life of 0.4 hours under summer surface water conditions in the United States. nih.gov Similarly, the irradiation of an aqueous solution of 2-chloroaniline (B154045) with a fluorochemical lamp resulted in a photodegradation half-life of 11.5 hours. nih.gov The rate and extent of photolysis are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the specific chemical structure of the aniline (B41778) compound.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Generally, chloroanilines are not expected to undergo significant hydrolysis in the environment because they lack functional groups that are easily hydrolyzable. nih.govnih.gov However, under specific conditions of pH and temperature, some degree of hydrolysis may occur over extended periods, though it is typically a much slower degradation pathway compared to photolysis and biodegradation.
Biotic Degradation Mechanisms by Environmental Microorganisms
The biodegradation of halogenated anilines by microorganisms is a key process in their removal from contaminated environments. nih.gov A diverse range of bacteria and fungi have demonstrated the ability to metabolize these compounds, utilizing them as sources of carbon, nitrogen, and energy. nih.gov
Isolation and Characterization of Degrading Microbial Strains
Researchers have successfully isolated and identified numerous microbial strains capable of degrading various halogenated anilines from contaminated soil and water. ekb.eg For example, several bacterial strains, including Pseudomonas hibiscicola, Stenotrophomonas maltophilia, Bacillus subtilis, and Alkalihalobacillus halodurans, have been isolated from contaminated sites and shown to utilize halogenated anilines like 3-chloroaniline, 4-chloroaniline, and 3,4-dichloroaniline (B118046). ekb.eg One study demonstrated that Pseudomonas hibiscicola BT9 achieved 65% degradation of 3,4-dichloroaniline within 120 hours. ekb.eg Other identified aniline-degrading bacteria include species of Pseudomonas, Achromobacter, and Moraxella. microbiologyjournal.org These microorganisms are often isolated using selective enrichment techniques, where the target halogenated aniline is the sole source of carbon and nitrogen in the growth medium. ekb.eg
Table 1: Examples of Microbial Strains Involved in Halogenated Aniline Degradation
| Microbial Strain | Degraded Compound(s) | Reference |
|---|---|---|
| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline | ekb.eg |
| Stenotrophomonas maltophilia BT10 | Halogenated anilines | ekb.eg |
| Bacillus subtilis WT5 | Halogenated anilines | ekb.eg |
| Alkalihalobacillus halodurans BT2 | Halogenated anilines | ekb.eg |
| Moraxella sp. | 4-fluoroaniline, chloroanilines, 4-bromoaniline | ekb.eg |
| Acinetobacter baylyi strain GFJ2 | 4-fluoroaniline, chloroanilines, 4-bromoaniline | ekb.eg |
| Alcaligenes sp. | 4-fluoroaniline, chloroanilines, 4-bromoaniline | ekb.eg |
Biochemical Pathways of Halogenated Aniline Metabolism
The biochemical pathways for the microbial degradation of halogenated anilines can proceed under both aerobic and anaerobic conditions, often involving distinct enzymatic reactions. nih.govnih.gov
Under aerobic conditions , the initial step often involves the action of dioxygenase enzymes. nih.gov These enzymes incorporate two oxygen atoms into the aromatic ring, leading to the formation of catechols. The catechol intermediates are then susceptible to ring cleavage, either through ortho- or meta-cleavage pathways, which breaks down the aromatic structure into simpler aliphatic compounds that can enter central metabolic pathways. dtic.mil Another aerobic transformation mechanism is acetylation, where an acetyl group is added to the aniline molecule. nih.gov
Under anaerobic conditions , a key degradation pathway is reductive dehalogenation, where a halogen atom is removed from the aromatic ring and replaced with a hydrogen atom. osti.gov This process is discussed in more detail in the following section. Another recently discovered anaerobic pathway involves reductive deamination, where the amino group is removed, leading to the formation of intermediates like 1,2-dichlorobenzene (B45396) from 3,4-dichloroaniline. researchgate.net
Reductive Dehalogenation Processes
Reductive dehalogenation is a critical process in the anaerobic biodegradation of halogenated anilines. osti.gov This process is particularly important in environments with low oxygen levels, such as sediments and certain subsurface aquifers. nih.govasm.org During reductive dehalogenation, microorganisms use the halogenated aniline as an electron acceptor, removing a halogen substituent and replacing it with a hydrogen atom. osti.gov
This process often occurs sequentially. For example, studies have shown that 2,3,4,5-tetrachloroaniline (B44146) can be sequentially dehalogenated to 2,3,5-trichloroaniline (B102128) and then to 3,5-dichloroaniline. osti.gov Similarly, 3,4-dichloroaniline can be transformed into 3-chloroaniline. osti.govacs.org The microorganisms responsible for these transformations can be specific, with different strains showing preferences for removing halogens from different positions on the aromatic ring. For instance, Dehalococcoides mccartyi strain CBDB1 and Dehalobacter strain 14DCB1 exhibit different dehalogenation pathways for chloroanilines based on the molecular structure of the compound. nyu.edu
Environmental Persistence and Mobility Studies
The environmental persistence and mobility of halogenated anilines are key factors determining their potential for widespread contamination and long-term environmental impact. acs.orgnih.gov Persistence refers to the length of time a compound remains in the environment before being broken down, while mobility describes its ability to move through different environmental compartments like soil, water, and air. acs.orgnih.gov
Halogenated organic compounds, in general, are known for their persistence in the environment. researchgate.net The presence of halogen atoms on the aniline ring often increases the compound's resistance to degradation. ekb.eg The number and position of the halogen substituents can significantly influence the persistence of a particular halogenated aniline.
The mobility of these compounds is largely governed by their water solubility and their tendency to adsorb to soil and sediment particles. acs.org Compounds with lower water solubility and a higher affinity for organic matter in soil and sediment will be less mobile and more likely to accumulate in these matrices.
Adsorption Characteristics in Environmental Matrices
The adsorption of halogenated anilines to environmental matrices such as soil and sediment is a crucial process that affects their mobility and bioavailability. Adsorption is the process by which a chemical binds to the surface of a solid particle. The extent of adsorption is influenced by the chemical properties of the aniline, such as its hydrophobicity, and the characteristics of the environmental matrix, including its organic carbon content, clay content, and pH.
Generally, the adsorption of anilines increases with increasing hydrophobicity of the molecule. The presence of chlorine atoms on the aniline ring tends to increase its hydrophobicity, leading to stronger adsorption to soil organic matter. This is a key factor in reducing the mobility of these compounds in the environment. Studies have shown that the adsorption of aniline and its derivatives can be a complex process involving both physical and chemical interactions with the adsorbent material. nih.gov
Table 2: Chemical Compound Names
| Compound Name |
|---|
| 2,3,4,5-tetrachloroaniline |
| 2,3,5-trichloroaniline |
| 3,4-dichloroaniline |
| 3,5-dichloroaniline |
| 3-chloroaniline |
| 4-Chloro-2-(3-chlorophenyl)aniline |
| 4-chloroaniline |
| 4-fluoroaniline |
| 4-bromoaniline |
| Aniline |
| 1,2-dichlorobenzene |
Volatilization and Leaching Potential
The environmental distribution of halogenated anilines, including this compound, is significantly influenced by two key physical processes: volatilization from soil and water surfaces into the atmosphere, and leaching through the soil profile into groundwater. The potential for these transport pathways is governed by the compound's physicochemical properties, such as vapor pressure, Henry's Law constant, water solubility, and its tendency to adsorb to soil and sediment particles. While specific experimental data for this compound are limited, the behavior of structurally similar chlorinated anilines and related compounds provides critical insights into its likely environmental fate.
Volatilization Potential
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For compounds in soil or water, this is a significant route of entry into the atmosphere, where they can be transported over long distances. nih.gov The tendency of a chemical to volatilize from water is often described by its Henry's Law constant, while its tendency to volatilize from soil is related to its vapor pressure.
Research on compounds structurally related to this compound indicates a potential for volatilization. For instance, data for other chlorinated aromatic amines show a moderate tendency to enter the atmospheric compartment. Although direct data for the target compound is not available, the properties of similar molecules, such as 4-chloroaniline and bis(p-chlorophenyl)amine, can be used for assessment.
Key Physicochemical Properties Influencing Volatilization of Related Compounds
| Compound Name | CAS Number | Vapor Pressure (25 °C) | Henry's Law Constant (25 °C) |
| 4-chloro-N-(4-chlorophenyl)aniline | 6962-04-5 | 5.03 x 10⁻⁵ mmHg | Not Available |
| 4-chloroaniline | 106-47-8 | 0.15 mmHg chemicalbook.com | 3.1 x 10⁻⁶ atm·m³/mol (Estimated) nih.gov |
This table presents data for structurally similar compounds to infer the potential behavior of this compound.
The vapor pressure of 4-chloro-N-(4-chlorophenyl)aniline suggests a low but present potential for volatilization from soil surfaces. Similarly, the estimated Henry's Law constant for 4-chloroaniline indicates a low to moderate volatility from aqueous solutions. nih.gov Based on these analogs, it is anticipated that this compound would exhibit some degree of volatilization, contributing to its distribution in the environment. Once in the atmosphere, these compounds can be transported and later deposited on land or in water bodies through wet or dry deposition. nih.gov
Leaching Potential
Leaching is the process by which water-soluble substances are washed out from soil or waste. It is a primary pathway for the contamination of groundwater. The leaching potential of an organic compound is inversely related to its tendency to adsorb to soil particles, a property often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with low water solubility and high Koc values are less likely to leach.
Halogenated anilines are known to be persistent in the environment. nih.gov Their mobility in soil, and therefore their leaching potential, is largely dictated by their adsorption characteristics. Studies on related compounds like 4-chloroaniline and 3,4-dichloroaniline have shown that adsorption is significantly correlated with the organic matter content of the soil. researchgate.net These compounds can bind to soil humates, which can reduce their mobility and bioavailability.
Physicochemical Properties Influencing Leaching of Related Compounds
| Compound Name | CAS Number | Water Solubility (20-25 °C) | Log Kow (Octanol-Water Partition Coefficient) |
| 4-chloroaniline | 106-47-8 | 2.6 g/L wikipedia.org | 1.83 chemicalbook.com |
| 3,4-dichloroaniline | 95-76-1 | Not Available | Not Available |
This table presents data for a structurally similar compound to infer the potential behavior of this compound.
The limited water solubility and moderate octanol-water partition coefficient of 4-chloroaniline suggest that it will have a tendency to adsorb to soil organic matter, thereby limiting its leaching potential to some extent. chemicalbook.comsolubilityofthings.com Studies on 3,4-dichloroaniline have also demonstrated its adsorption to various soil types. epa.gov Given the structural similarities, it is reasonable to infer that this compound also adsorbs to soil particles, particularly in soils with higher organic carbon content. However, the presence of multiple chlorine atoms can influence its hydrophobicity and, consequently, its sorption behavior. The general principle observed with polychlorinated biphenyls (PCBs), where higher chlorination leads to stronger sorption, suggests that dichlorinated anilines will have a significant affinity for soil and sediment, reducing their potential to leach into groundwater. nih.gov
Emerging Research Directions and Unaddressed Challenges for 4 Chloro 2 3 Chlorophenyl Aniline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of diarylamines, including 4-Chloro-2-(3-chlorophenyl)aniline, traditionally relies on methods like the Buchwald-Hartwig amination. While effective, these methods often involve expensive catalysts, harsh reaction conditions, and the generation of significant waste. rsc.org The principles of green chemistry are now guiding the development of more sustainable alternatives.
Key Research Thrusts:
C-H Activation: A promising greener alternative to traditional cross-coupling reactions is the direct C-N coupling through C-H activation of the arene. rsc.org This approach eliminates the need for pre-functionalized starting materials like aryl halides, thereby reducing steps and waste. rsc.org
Alternative Catalysts and Conditions: Research is exploring the use of more abundant and less toxic metal catalysts, as well as catalyst-free methods. For instance, studies have shown the potential of using Hünig's base (DIPEA) as a green alternative that can act as a base, catalyst, and solvent under milder conditions. niscpr.res.in
Green Solvents: The selection of reaction solvents has a significant environmental impact. Efforts are underway to replace hazardous solvents with greener alternatives. Studies on related Buchwald-Hartwig reactions have identified solvents like 2-MeTHF and MTBE as superior in terms of safety, health, and environmental scores. nsf.gov
Mechanochemistry: Resonant Acoustic Mixing (RAM) is an emerging technique for solvent-free mechanochemical synthesis. chemrxiv.org This method has been successfully applied to Buchwald-Hartwig amination, demonstrating rapid and scalable synthesis without the need for bulk solvents. chemrxiv.org
Challenges: A primary challenge lies in achieving high regioselectivity and yield with these newer methods. While C-H activation is promising, controlling the position of the C-N bond formation on the aromatic ring can be difficult. rsc.org Similarly, catalyst-free methods may require higher temperatures or longer reaction times to achieve comparable yields to their metal-catalyzed counterparts. niscpr.res.in
Table 1: Comparison of Conventional vs. Emerging Green Synthesis Methodologies
| Feature | Conventional Methods (e.g., Buchwald-Hartwig) | Emerging Green Methodologies |
| Starting Materials | Pre-functionalized arenes (aryl halides) rsc.org | Simple arenes (via C-H activation) rsc.org |
| Catalysts | Palladium, Copper niscpr.res.in | Earth-abundant metals, organocatalysts, or catalyst-free niscpr.res.inrsc.org |
| Solvents | Often hazardous organic solvents nsf.gov | Green solvents (e.g., 2-MeTHF, MTBE), or solvent-free conditions nsf.govchemrxiv.org |
| Waste Generation | Stoichiometric amounts of salt waste rsc.org | Reduced waste due to higher atom economy rsc.org |
| Energy Consumption | Often requires high temperatures niscpr.res.in | Milder reaction conditions are a key research goal niscpr.res.in |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Optimizing reaction conditions and ensuring process safety and efficiency requires a deep understanding of reaction kinetics and mechanisms. Traditional offline monitoring methods like TLC and HPLC can be time-consuming and may not provide a complete picture of the reaction dynamics. chemrxiv.orgsigmaaldrich.com Process Analytical Technology (PAT) initiatives encourage the use of in-line, real-time monitoring techniques. openaccessjournals.com
Key Technologies:
Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy are powerful non-destructive techniques for real-time analysis. openaccessjournals.comlongdom.org They provide detailed information about molecular vibrations, allowing for the tracking of reactants, intermediates, and products throughout the reaction. chemrxiv.orglongdom.org For instance, in situ Raman spectroscopy has been used to monitor the progress of Buchwald-Hartwig aminations, correlating reaction progress with temperature changes. chemrxiv.org
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is highly sensitive for detecting organometallic intermediates, even at very low catalyst loadings (e.g., 0.1%). researchgate.net By using multiple reaction monitoring (MRM) mode, specific species in the catalytic cycle can be tracked in real-time. researchgate.net
UV/Vis Spectroscopy: This technique offers a simpler and often more cost-effective method for real-time monitoring of bioprocesses and can be adapted for chemical synthesis. mdpi.com It is particularly useful for tracking changes in the concentration of species that absorb in the UV-visible range. mdpi.com
Fluorescence Spectroscopy: This highly sensitive method can be employed with fluorescent probes to monitor specific cellular or molecular events in real-time. longdom.orgcas.cn While less common for monitoring the bulk reaction of non-fluorescent species like this compound, it could be adapted to track specific tagged intermediates or catalysts.
Challenges: The primary challenge in implementing these advanced spectroscopic methods is the complexity of the data generated. Raw spectra often contain noise and overlapping signals, requiring sophisticated chemometric methods like Partial Least Squares (PLS) regression and Multivariate Curve Resolution (MCR) for analysis. openaccessjournals.commdpi.com Furthermore, the development of robust and reliable probes that can withstand harsh reaction conditions remains an area of active research. endress.com
Table 2: Spectroscopic Probes for Real-Time Reaction Monitoring
| Technique | Principle | Advantages | Challenges |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. longdom.org | Non-destructive, can be used in-line, suitable for various phases (solid, liquid, gas). endress.com | Weak signal, potential for fluorescence interference. longdom.org |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. openaccessjournals.com | Provides detailed structural information, widely applicable. openaccessjournals.com | Water can be a strong interferent, probe material limitations. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. researchgate.net | High sensitivity and specificity, can identify intermediates. researchgate.net | Typically requires extractive sampling, complex instrumentation. researchgate.net |
| UV/Vis Spectroscopy | Absorption of ultraviolet-visible light by electronic transitions. mdpi.com | Simple, cost-effective, suitable for in-line monitoring. mdpi.com | Lacks detailed structural information, limited to chromophoric species. mdpi.com |
Integration with Machine Learning for Property Prediction and Reaction Optimization
Key Applications:
Property Prediction: ML models, particularly those based on Quantitative Structure-Property Relationships (QSPR), can predict various physicochemical properties of molecules like this compound. nih.govresearchgate.net This includes predicting solubility, toxicity, and electronic properties, which is crucial for designing new materials or assessing environmental impact. mdpi.comresearchgate.net
Reaction Optimization: AI can be used to optimize synthetic routes by predicting reaction yields and identifying the best reaction conditions (e.g., catalyst, solvent, temperature). mdpi.comnih.gov By integrating AI with high-throughput experimentation (HTE), the optimization of complex reactions can be accelerated. mdpi.com Bayesian optimization is a popular technique used to guide the selection of the next set of experimental conditions to maximize performance. nih.gov
Catalyst and Ligand Design: ML algorithms can screen virtual libraries of ligands to predict which ones will be most effective for a specific reaction, such as the synthesis of this compound. acs.org This accelerates the discovery of novel, more efficient catalysts. mdpi.com
Challenges: The primary limitation for the application of ML in chemistry is the availability of large, high-quality datasets. nih.gov The performance of any ML model is highly dependent on the data it is trained on. youtube.com For specialized compounds and reactions, sufficient experimental data may not exist. Furthermore, ensuring the experimental reproducibility and standardization of protocols is crucial for generating reliable data for training ML models. mdpi.com
Table 3: Machine Learning Applications in Chemical Synthesis
| Application Area | ML Technique(s) | Goal |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR), Neural Networks nih.govyoutube.com | Predict physicochemical and biological properties from molecular structure. nih.govyoutube.com |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning preprints.orgnih.gov | Identify optimal reaction conditions (temperature, concentration, catalyst) for higher yield and selectivity. researchgate.net |
| Retrosynthesis | Deep Learning, Graph-based Models preprints.org | Predict potential synthetic pathways for a target molecule. researchgate.net |
| Catalyst Design | High-Throughput Virtual Screening, Surrogate Models mdpi.com | Accelerate the discovery of new catalysts with desired properties. mdpi.com |
Design of Next-Generation Functional Materials Based on the Compound's Architecture
The diarylamine structural motif, present in this compound, is a key building block for a wide range of functional materials. acs.org These materials are of great interest in the field of organic electronics due to their electron-donating and hole-transporting properties. acs.orgscholaris.ca
Potential Applications:
Organic Electronics: Diarylamine derivatives are used in the development of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). researchgate.netbohrium.com The specific substitution pattern on the phenyl rings of this compound can be tuned to modulate the electronic properties, such as the energy levels of the HOMO and LUMO, which is critical for device performance. researchgate.net
Sensors: The diarylamine structure can be incorporated into more complex molecular architectures to create chemical sensors. mdpi.com The electronic properties of the diarylamine can be altered upon binding to a specific analyte, leading to a detectable optical or electronic signal. mdpi.com
Amorphous Materials: The twisted, non-planar structure inherent to many diarylamines can hinder crystallization, leading to the formation of stable amorphous glasses. researchgate.net These materials are valuable as they often exhibit high glass transition temperatures and thermal stability, which are desirable properties for thin-film electronic devices. researchgate.net
Challenges: A major challenge in designing functional materials is controlling the self-organization and morphology of the material in the solid state. researchgate.net The performance of an organic electronic device is highly dependent on the molecular packing and orientation in the thin film. While thermal annealing can sometimes induce favorable crystallization, predicting and controlling this process remains difficult. researchgate.net Furthermore, achieving long-term stability and high efficiency in devices based on these materials is an ongoing research endeavor. researchgate.net
Q & A
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 100°C, 1.5 hr | 80% | 92% (LCMS) | |
| Condensation | DCM extraction, Na₂SO₄ | 75% | 95% |
Advanced: How do reaction conditions influence the formation of intermediates in the synthesis of this compound derivatives?
Answer:
Intermediate formation is highly sensitive to temperature, solvent, and stoichiometry. For example:
- Low-temperature condensation (e.g., −10°C) favors urea intermediates, while heating to 60°C promotes cyclization to tetrahydroquinazolinones .
- Acid catalysis (e.g., HCl) accelerates imine formation in reactions with aryl isocyanates .
- Disproportionation reactions observed during electrochemical oxidation (e.g., using cyclic voltammetry) generate unstable chloronium ions, which hydrolyze to quinoneimines unless trapped by nucleophiles like arylsulfinic acids .
Methodological Insight : Optimize stepwise conditions using kinetic monitoring (e.g., LCMS tracking) to isolate intermediates.
Basic: What analytical techniques are used to characterize this compound?
Answer:
- Spectroscopy :
- Chromatography :
- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement .
Advanced: How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) model:
- Natural Charge Distribution : Predicts sites of electrophilic attack (e.g., para to electron-withdrawing Cl groups) .
- Frontier Molecular Orbitals (FMOs) : LUMO energies indicate susceptibility to nucleophilic agents .
- Thermodynamic Stability : Compare intermediates (e.g., chloronium ions vs. sulfonamide adducts) to guide synthetic routes .
Q. Table 2: DFT-Calculated Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| LUMO | −1.8 | High electrophilicity |
| HOMO | −6.2 | Low oxidation potential |
Advanced: What strategies resolve discrepancies in reported reaction yields for this compound derivatives?
Answer:
Yield variations arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may form side products at high temperatures (>120°C) .
- Catalyst Loadings : Excess POCl₃ increases chlorination efficiency but complicates purification .
- Workup Protocols : Inadequate quenching (e.g., incomplete ice-water addition) leads to hydrolysis losses .
Resolution : Conduct Design of Experiments (DoE) to map parameter interactions and identify optimal conditions.
Basic: What are the applications of this compound in pharmaceutical research?
Answer:
The compound serves as a precursor for:
- Antimicrobial Agents : Derivatives like tetrahydroquinazolinones show activity against resistant pathogens .
- Kinase Inhibitors : Chlorinated anilines are key intermediates in kinase-targeted therapies (e.g., EGFR inhibitors) .
- Anticancer Compounds : Functionalization with trifluoromethyl groups enhances bioactivity .
Advanced: How does steric hindrance from substituents influence the reactivity of this compound?
Answer:
- Ortho-Chlorine Effects : Steric bulk at the 2-position slows nucleophilic substitution but stabilizes transition states via resonance .
- Trifluoroacetyl Groups : Electron-withdrawing substituents deactivate the ring, directing electrophiles to meta positions .
- Kinetic vs. Thermodynamic Control : Competing pathways in cyclization reactions (e.g., urea vs. tetrahydroquinazolinone) depend on substituent size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
